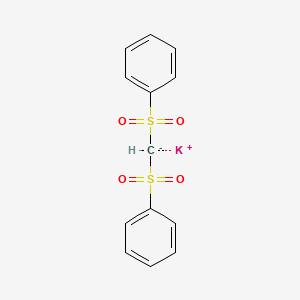![molecular formula C10H18ClNO B14140053 3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1) CAS No. 24271-65-6](/img/structure/B14140053.png)
3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its bicyclo[2.2.1]heptane core, which is substituted with an amino group and a ketone group, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.
Formation of the ketone group: The ketone group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(1R)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride: Similar structure but different stereochemistry.
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-3-one;hydrochloride: Different position of the amino and ketone groups.
Uniqueness
(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride is unique due to its specific stereochemistry and the position of its functional groups, which can result in distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
24271-65-6 |
|---|---|
分子式 |
C10H18ClNO |
分子量 |
203.71 g/mol |
IUPAC名 |
3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h6-7H,4-5,11H2,1-3H3;1H |
InChIキー |
ALNUTSMOPLYNMX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)C2N)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane](/img/structure/B14139970.png)



![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B14139998.png)
![2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140002.png)
![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)

![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)




